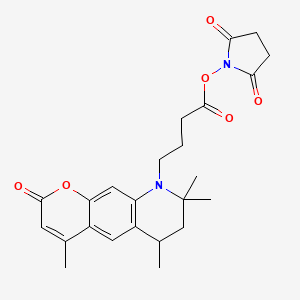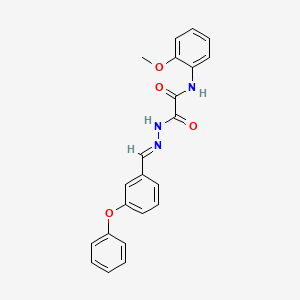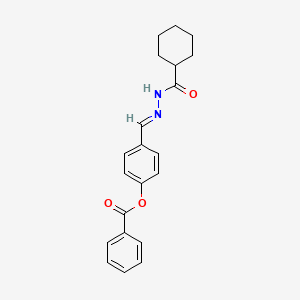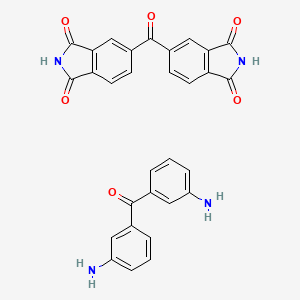butanoic acid](/img/structure/B12055665.png)
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-methyl-2-(2-methylpropan-2-yl)oxycarbonylaminobutanoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a butanoic acid backbone with specific functional groups that contribute to its reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-methyl-2-(2-methylpropan-2-yl)oxycarbonylaminobutanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the use of amino acids as starting materials, followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group. The subsequent steps involve selective reactions to introduce the desired functional groups and stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(2S)-3-methyl-2-(2-methylpropan-2-yl)oxycarbonylaminobutanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-3-methyl-2-(2-methylpropan-2-yl)oxycarbonylaminobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Propofol Related Compound A:
Uniqueness: (2S)-3-methyl-2-(2-methylpropan-2-yl)oxycarbonylaminobutanoic acid is unique due to its specific stereochemistry and the presence of the tert-butoxycarbonyl group, which imparts distinct reactivity and properties compared to other similar compounds.
属性
分子式 |
C10H19NO4 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)butanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1/i8+1 |
InChI 键 |
SZXBQTSZISFIAO-BAZIHRRBSA-N |
手性 SMILES |
CC(C)[C@@H]([13C](=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


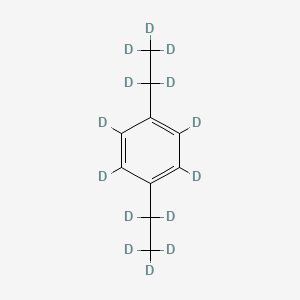

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)

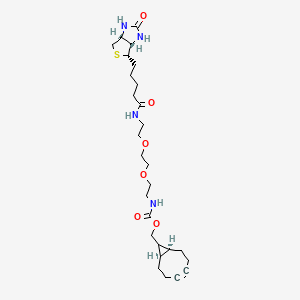
![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)
![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)
